molecular formula C7H10N2O3 B1473603 Octahydropiperazino[2,1-c]morpholine-6,9-dione CAS No. 1443979-24-5

Octahydropiperazino[2,1-c]morpholine-6,9-dione

Cat. No. B1473603
M. Wt: 170.17 g/mol
InChI Key: LVNJFKKREAKLHB-UHFFFAOYSA-N
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Description

Octahydropiperazino[2,1-c]morpholine-6,9-dione is a heterocyclic compound . It has the molecular formula C7H10N2O3 and a molecular weight of 170.17 g/mol . It is a powder in physical form .


Molecular Structure Analysis

The IUPAC name for Octahydropiperazino[2,1-c]morpholine-6,9-dione is hexahydropyrazino[2,1-c][1,4]oxazine-6,9-dione . The InChI code for this compound is 1S/C7H10N2O3/c10-6-3-8-7(11)5-4-12-2-1-9(5)6/h5H,1-4H2,(H,8,11) .


Physical And Chemical Properties Analysis

Octahydropiperazino[2,1-c]morpholine-6,9-dione is a powder . It has a molecular weight of 170.17 g/mol . The storage temperature for this compound is 4 degrees Celsius .

Scientific Research Applications

Biomedical Applications and Drug Delivery

Octahydropiperazino[2,1-c]morpholine-6,9-dione, a derivative of Morpholine-2,5-dione, is noted for its potential in biomedical applications. This compound is used as a monomer for synthesizing biodegradable polymers. Such polymers have garnered interest for their use in drug delivery systems, highlighting the material's significance in controlled drug release and pharmaceutical development (Vinšová, 2001). Further advancements in the field have been observed, with emphasis on the synthesis of morpholine-2,5-dione derivatives and their copolymers, expanding their potential applications in the medical field. These applications range from homopolymerization to prepare polydepsipeptides to the synthesis of block copolymers, establishing a broad range of uses in drug delivery and as gene carriers (Yu, 2015).

Polymerization and Material Science

In the realm of material science, octahydropiperazino[2,1-c]morpholine-6,9-dione derivatives have been utilized in ring-opening polymerization processes. These processes are crucial for developing dihydroxy telechelic oligodepsipeptides, which serve as important building blocks in creating scaffolding materials for tissue engineering and particulate carrier systems for drug delivery. The controlled polymerization, resulting in well-defined end groups and less side products, is vital for pharmaceutical applications, offering a pathway to designing more sophisticated drug delivery systems (Peng et al., 2018). Additionally, enzymatic ring-opening polymerization of morpholine-2,5-dione derivatives has been explored, revealing insights into the polymerization mechanics and the properties of resulting polydepsipeptides. These findings are instrumental in developing polydepsipeptide-based biomaterials for various applications, including drug controlled release and tissue engineering scaffolding (Feng et al., 2000).

Antimicrobial and Antioxidant Properties

Octahydropiperazino[2,1-c]morpholine-6,9-dione derivatives have also been studied for their biological activities. Specific derivatives have displayed antimicrobial properties, particularly against bacterial strains like Escherichia coli. This highlights the compound's potential in contributing to the development of new antimicrobial agents (Yancheva et al., 2012). Moreover, the antioxidant potential of these compounds has been investigated, revealing moderate antioxidant capacities. These insights are valuable for understanding the molecule's behavior in biological systems and its potential role in developing new antioxidant therapies (Stankov-Jovanović et al., 2012).

Safety And Hazards

The safety information for Octahydropiperazino[2,1-c]morpholine-6,9-dione includes several hazard statements: H302, H315, H319, H335 . These indicate that the compound is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include recommendations to avoid breathing dust/fume/gas/mist/vapors/spray, to wash thoroughly after handling, and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

1,3,4,7,8,9a-hexahydropyrazino[2,1-c][1,4]oxazine-6,9-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O3/c10-6-3-8-7(11)5-4-12-2-1-9(5)6/h5H,1-4H2,(H,8,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVNJFKKREAKLHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC2N1C(=O)CNC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Octahydropiperazino[2,1-c]morpholine-6,9-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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